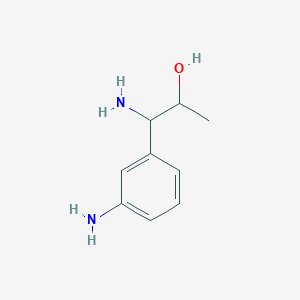
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclohexyl ring substituted with a methoxy group and a dioxaborolane moiety, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxycyclohexanol with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling, which utilizes palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction is generally carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product often involves techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron moiety into different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used as a precursor for boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki–Miyaura coupling, the compound acts as a boron reagent that transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial in the synthesis of various organic compounds and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexylboronic acid
- 2-Methoxycyclohexanol
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl ring and a dioxaborolane moiety. This structure imparts specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in Suzuki–Miyaura coupling reactions under mild conditions sets it apart from other boron-containing compounds .
Propiedades
Fórmula molecular |
C13H25BO3 |
|---|---|
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
2-(2-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h10-11H,6-9H2,1-5H3 |
Clave InChI |
SUSHGXZTZVTFTE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)








![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)


